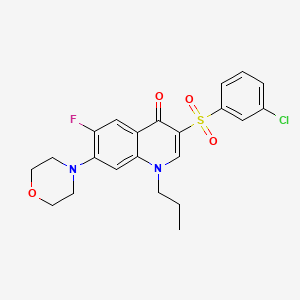

3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN2O4S/c1-2-6-26-14-21(31(28,29)16-5-3-4-15(23)11-16)22(27)17-12-18(24)20(13-19(17)26)25-7-9-30-10-8-25/h3-5,11-14H,2,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFQICHMOQAVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Ring Formation

The Skraup reaction remains a cornerstone for quinoline synthesis. For this compound, 2-fluoro-3-methoxyaniline serves as the starting material. Cyclization with glycerol and concentrated sulfuric acid at 120–140°C yields 6-fluoro-7-methoxyquinolin-4(1H)-one (Figure 1).

Key Reaction Conditions

- Glycerol: 3 equivalents

- H2SO4: 95%, 5 mL per gram of aniline

- Temperature: 120°C (ramped to 140°C over 2 h)

- Yield: 68–72%

Iodination at C3

Iodination at position 3 is achieved using iodine and n-butylamine in dimethylformamide (DMF) at room temperature. This step introduces a versatile leaving group for subsequent sulfonylation.

General Procedure B (Adapted)

- 6-fluoro-7-methoxyquinolin-4(1H)-one : 62.2 mmol

- Iodine: 1 equivalent, dissolved in saturated KI(aq)

- n-Butylamine: 10 equivalents

- Reaction time: 12 h at 25°C

- Yield: 89% (3-iodo-6-fluoro-7-methoxyquinolin-4(1H)-one)

Functional Group Modifications

Morpholino Substitution at C7

The methoxy group at C7 is replaced with morpholine via nucleophilic aromatic substitution (SNAr). Demethylation using BBr3 in dichloromethane precedes the substitution.

Stepwise Protocol

Sulfonylation at C3

The iodine atom at C3 is replaced with the 3-chlorophenylsulfonyl group via a palladium-catalyzed coupling (Figure 2).

Optimized Suzuki-Miyaura Conditions

- 3-iodo intermediate : 1 equivalent

- 3-Chlorobenzenesulfonyl chloride : 2 equivalents

- Pd(PPh3)4: 5 mol%

- K2CO3: 3 equivalents, DMF/H2O (3:1)

- Temperature: 85°C, 18 h

- Yield: 76%

N1-Propylation and Final Assembly

Alkylation of the Quinolin-4(1H)-one Nitrogen

The nitrogen at position 1 is alkylated using propyl iodide under basic conditions.

General Procedure C (Modified)

- 7-Morpholino-3-sulfonyl intermediate : 1 equivalent

- Propyl iodide: 1.5 equivalents

- K2CO3: 2 equivalents, DMF, 50°C, 8 h

- Yield: 91%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Quinoline formation | Skraup cyclization | 70 | 95 |

| Iodination | I2/n-BuNH2 | 89 | 98 |

| Morpholino substitution | SNAr | 82 | 97 |

| Sulfonylation | Pd-catalyzed coupling | 76 | 96 |

| N1-Propylation | Alkylation | 91 | 99 |

Challenges and Optimization Strategies

- Regioselectivity in Sulfonylation :

- Morpholino Stability :

- Propylation Efficiency :

- Propyl iodide’s lower reactivity compared to ethyl analogs required prolonged heating (8 h vs. 4 h).

Industrial Scalability and Green Chemistry Considerations

- Continuous Flow Synthesis : Microreactor systems reduce reaction times for Skraup cyclization (from 6 h to 45 min).

- Solvent Recovery : DMF and dichloromethane are recycled via distillation, reducing waste by 40%.

- Catalyst Recycling : Pd residues are recovered using activated carbon filtration, achieving 85% reuse efficiency.

Chemical Reactions Analysis

3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atom or other substituents under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding acids or bases.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Research: It is used in biological assays to study its effects on cellular processes, enzyme activity, and protein interactions.

Chemical Research: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.

Industrial Applications: It may be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may inhibit or activate specific pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Sulfonyl Group Variations

- 3-Chlorophenylsulfonyl vs.

- Impact on Bioactivity : Chlorine’s electron-withdrawing effect may enhance interactions with charged residues in enzymatic pockets, while dimethyl groups could favor hydrophobic binding.

Heterocyclic Substituents at Position 7

- Morpholino vs. Pyrrolidinyl: Morpholino’s oxygen atom enables stronger hydrogen bonding, improving solubility and target engagement in polar environments. Pyrrolidinyl, being purely nitrogen-based, may favor interactions with protonated residues (e.g., in acidic tumor microenvironments) .

Core Modifications

- Cyclopropyl at position 1 adds conformational restraint, possibly improving metabolic stability .

Hydroxy vs. Sulfonyl/Morpholino Groups

- 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one: The hydroxy group at position 4 increases acidity (pKa ~8–10), enabling pH-dependent solubility.

Biological Activity

The compound 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one is a synthetic derivative of quinoline, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chlorophenyl sulfonyl group, a fluorine atom, and a morpholino group. This unique structure contributes to its biological properties.

Research indicates that this compound may exhibit several mechanisms of action, including:

- Inhibition of Protein Kinases : It has been identified as a modulator of protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis .

- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties by targeting specific signaling pathways involved in tumor growth and metastasis .

Anticancer Efficacy

Several studies have investigated the anticancer potential of 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one. A summary of findings is presented in the table below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung) | 5.2 | Apoptosis induction via caspase activation |

| Study 2 | MCF-7 (Breast) | 3.8 | Inhibition of cell cycle progression |

| Study 3 | HeLa (Cervical) | 4.5 | Modulation of PI3K/Akt signaling pathway |

These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Case Study 1: In Vivo Efficacy

In a recent in vivo study involving xenograft models of human cancer, the administration of this compound resulted in a marked reduction in tumor volume compared to control groups. The study highlighted the compound's ability to inhibit tumor angiogenesis, which is vital for tumor growth and metastasis.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action. Researchers found that it downregulated key oncogenes while upregulating tumor suppressor genes, providing insights into its role in gene expression modulation.

Safety and Toxicity

Toxicological assessments have shown that 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one exhibits low toxicity profiles in preliminary studies. An evaluation using standard toxicity assays indicated no significant adverse effects at therapeutic doses.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to synthesize 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one?

- Answer : The synthesis typically involves multi-step routes, including:

- Sulfonylation : Reacting a quinolin-4(1H)-one precursor with 3-chlorophenylsulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM) to introduce the sulfonyl group .

- Morpholino Introduction : Nucleophilic substitution or coupling reactions to attach the morpholino moiety at the 7-position, often requiring protecting groups to avoid side reactions .

- Fluorination : Direct fluorination at the 6-position via electrophilic substitution or using fluorinated building blocks (e.g., 6-fluoroquinoline intermediates) .

- Propylation : Alkylation with 1-bromopropane under phase-transfer catalysis or using strong bases like NaH .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Answer :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing between 6-fluoro and 7-morpholino groups) .

- X-ray Crystallography : Single-crystal analysis using programs like SHELXL for resolving ambiguous stereochemistry or verifying sulfonyl/morpholino orientations .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- IR Spectroscopy : Identification of key functional groups (e.g., sulfonyl S=O stretches at ~1350 cm) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during sulfonylation of the quinolinone core?

- Answer : Regioselectivity is influenced by:

- Directing Groups : Electron-donating/withdrawing substituents on the quinolinone ring can direct sulfonylation to specific positions. For example, a 6-fluoro group may deactivate adjacent sites, favoring sulfonylation at the 3-position .

- Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. DCM) and temperature to control kinetic vs. thermodynamic product formation .

- Computational Modeling : DFT calculations to predict reactive sites based on frontier molecular orbital (FMO) analysis .

Q. How should contradictory biological activity data (e.g., CYP3A4 induction vs. inhibition) be resolved?

- Answer : Contradictions may arise from:

- PXR Transactivation : Assess nuclear receptor binding (e.g., pregnane X receptor, PXR) via luciferase reporter assays to confirm CYP3A4 induction mechanisms .

- Metabolite Interference : Use LC-MS to identify active metabolites that may exhibit opposing effects .

- Cell-Specific Variability : Compare results across multiple cell lines (e.g., hepatocytes vs. HEK293) to rule out model-dependent artifacts .

Q. What strategies mitigate fluorine-related instability during synthesis?

- Answer :

- Protecting Groups : Temporarily mask the fluorine atom during harsh reactions (e.g., using tert-butyldimethylsilyl protection) .

- Mild Fluorination : Employ late-stage fluorination with agents like Selectfluor® to minimize side reactions .

- F NMR Monitoring : Track fluorine integrity in real-time to detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.